![molecular formula C19H24N2O2 B2472340 N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1311763-80-0](/img/structure/B2472340.png)
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a derivative of vigabatrin, a drug used to treat epilepsy, and has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide increases levels of GABA, which can have a calming effect and may be beneficial in the treatment of a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide in lab experiments is its potency as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various neurological and psychiatric disorders. However, one limitation is that N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide may have off-target effects on other enzymes or receptors in the brain, which could complicate interpretation of results.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Another area of interest is its potential as a treatment for anxiety, depression, and bipolar disorder, as it has been shown to increase levels of GABA in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide and its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Synthesis Methods
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide is synthesized through a series of chemical reactions starting with the precursor compound 3-(cyclopentyloxy)benzaldehyde. This is reacted with cyclobutanone in the presence of a base to form the intermediate compound 1-cyanocyclobutanol. The final step involves the reaction of 1-cyanocyclobutanol with 3-(cyclopentyloxy)phenylacetyl chloride to form N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3-cyclopentyloxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(11-4-12-19)21-18(22)10-9-15-5-3-8-17(13-15)23-16-6-1-2-7-16/h3,5,8,13,16H,1-2,4,6-7,9-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLWXWFUDWGMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NC3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.